Propan-2-yl 3,5-diamino-4-methylbenzoate

Description

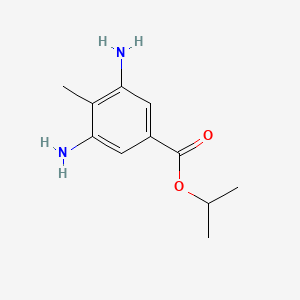

Propan-2-yl 3,5-diamino-4-methylbenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with two amino groups (-NH₂) at the 3 and 5 positions, a methyl group (-CH₃) at the 4 position, and a propan-2-yl (isopropyl) ester moiety.

Properties

CAS No. |

62747-02-8 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

propan-2-yl 3,5-diamino-4-methylbenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-6(2)15-11(14)8-4-9(12)7(3)10(13)5-8/h4-6H,12-13H2,1-3H3 |

InChI Key |

DZAHJZSBTYPXIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)C(=O)OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,5-diamino-4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: 3,5-Dinitro-4-methylbenzoate.

Reduction: Propan-2-yl 3,5-diamino-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3,5-diamino-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

Methyl 3,5-diamino-4-methylbenzoate Structural Difference: Lacks the isopropyl ester group, replaced by a methyl ester. Impact: Reduced steric hindrance and lower molecular weight (C₁₀H₁₄N₂O₂ vs. C₁₂H₁₈N₂O₂) may enhance solubility in polar solvents. Applications: Likely more suited for aqueous-phase reactions or as a pharmaceutical intermediate.

Propyl 4-hydroxybenzoate (Propyl Paraben) Structural Difference: Contains a hydroxyl (-OH) group at the 4 position instead of a methyl group and amino substituents. Impact: The hydroxyl group increases hydrogen-bonding capacity, making it a potent preservative. In contrast, the amino groups in Propan-2-yl 3,5-diamino-4-methylbenzoate may confer basicity and nucleophilic reactivity.

Ethyl 3,5-diamino-4-methylbenzoate Structural Difference: Ethyl ester instead of isopropyl ester. Impact: Shorter alkyl chain reduces lipophilicity (logP ≈ 1.2 vs. ~1.8 for the isopropyl analog), affecting membrane permeability. Applications: Potentially more bioavailable in hydrophilic biological systems compared to the isopropyl derivative.

Physicochemical and Reactivity Comparison Table

| Property | This compound | Methyl 3,5-diamino-4-methylbenzoate | Propyl 4-hydroxybenzoate |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₂O₃ |

| Molecular Weight (g/mol) | 234.29 | 194.23 | 180.20 |

| Polar Groups | 2 -NH₂, 1 ester | 2 -NH₂, 1 ester | 1 -OH, 1 ester |

| logP (Predicted) | ~1.8 | ~0.9 | ~2.1 |

| Reactivity | Nucleophilic (amino), hydrolyzable ester | Similar but less steric hindrance | Acidic (-OH), ester hydrolysis |

| Typical Applications | Drug intermediates, polymer monomers | Biochemical reagents | Preservatives, cosmetics |

Research Findings and Trends

- Synthetic Accessibility: The isopropyl ester in this compound may complicate synthesis due to steric effects during esterification, unlike methyl or ethyl analogs .

- Stability: Amino groups increase susceptibility to oxidation compared to hydroxyl or alkyl-substituted benzoates, necessitating inert storage conditions.

- Biological Activity: Amino-substituted benzoates often exhibit enhanced binding to enzymes (e.g., kinases) compared to hydroxylated analogs, as seen in studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.